DL-Methionine hydroxamate

Catalog No.
S1905283
CAS No.
36207-43-9
M.F
C5H12N2O2S
M. Wt
164.23 g/mol
Availability
In Stock
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DL-Methionine hydroxamate

CAS Number

36207-43-9

Product Name

DL-Methionine hydroxamate

IUPAC Name

2-amino-N-hydroxy-4-methylsulfanylbutanamide

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

InChI

InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8)

InChI Key

HUPYBBFSQOFVSZ-UHFFFAOYSA-N

SMILES

CSCCC(C(=O)NO)N

Canonical SMILES

CSCCC(C(=O)NO)N

Enzyme Inhibition:

DL-Methionine hydroxamate acts as an inhibitor for enzymes belonging to the EC 6.1.1 class. These enzymes are ligases, specifically those involved in forming aminoacyl-tRNA (transfer RNA) and related compounds [1]. Inhibiting these enzymes disrupts protein synthesis, which can be a valuable tool in studying protein function and cellular processes.

Source

[1] PubChem, National Institutes of Health. "DL-Methionine hydroxamate | C5H12N2O2S | CID 352864: "

DL-Methionine hydroxamate is a derivative of the amino acid methionine, specifically characterized as a hydroxamic acid. It is formed by the hydroxylation of the amide nitrogen of methionine, resulting in the chemical formula C5_5H12_{12}N2_2O2_2S. This compound is notable for its role in various biochemical processes and its potential applications in pharmacology and biochemistry .

Due to its functional groups:

  • Formation of Amides: It can react with carboxylic acids to form amides, which are crucial in peptide synthesis.
  • Hydrolysis: Under acidic or basic conditions, DL-methionine hydroxamate can hydrolyze to regenerate methionine and hydroxylamine.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles, which is significant in drug design and synthesis.

DL-Methionine hydroxamate exhibits various biological activities:

  • Antimicrobial Properties: Similar to other amino acid derivatives, it has shown bacteriostatic effects against certain bacterial strains, inhibiting their growth by interfering with protein synthesis .
  • Role as an Antimetabolite: It acts as an antimetabolite, mimicking natural substrates and disrupting metabolic pathways, which can be leveraged in cancer research and treatment .
  • Potential Neuroprotective Effects: There is ongoing research into its neuroprotective properties, particularly in models of oxidative stress.

DL-Methionine hydroxamate can be synthesized through several methods:

  • Chemical Synthesis:
    • Hydroxylamine reacts with methionine derivatives under acidic conditions to yield DL-methionine hydroxamate.
    • Alternative methods may involve the use of protecting groups to ensure selective functionalization.
  • Biocatalytic Methods:
    • Enzymatic conversion processes using specific enzymes that facilitate the hydroxylation of methionine are also employed. This method can offer higher specificity and yield compared to traditional chemical synthesis .

DL-Methionine hydroxamate has several applications across various fields:

  • Pharmaceuticals: Its antimetabolite properties make it a candidate for drug development aimed at bacterial infections and cancer therapy.
  • Biochemical Research: Used as a tool in studies investigating amino acid metabolism and protein synthesis inhibition.
  • Agriculture: Potential applications include enhancing plant growth by modulating sulfur metabolism.

Several compounds share structural or functional similarities with DL-methionine hydroxamate. Here is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
DL-MethionineYesEssential amino acidPrecursor to various metabolites
L-Serine HydroxamateYesAntimicrobialDifferent amino acid backbone
L-Threonine HydroxamateYesInhibits protein synthesisUnique side chain properties
Glycine HydroxamateYesMinimal activitySmallest amino acid
L-Lysine HydroxamateYesAntimicrobialBasic amino acid

DL-methionine hydroxamate stands out due to its specific mechanism of action as an antimetabolite and its potential therapeutic applications in both microbial and human health contexts.

Molecular Structure and Formula (C5H12N2O2S)

DL-Methionine hydroxamate is chemically identified as 2-amino-N-hydroxy-4-methylsulfanylbutanamide with the molecular formula C5H12N2O2S [1] [2]. The compound represents a racemic mixture of both the D and L isomers of methionine hydroxamate, where the L-isomer is also known as N-Hydroxy-L-methioninamide [1]. The IUPAC name for this compound is 2-amino-N-hydroxy-4-methylsulfanylbutanamide [1] [2].

The molecular structure features a hydroxamic acid group attached to the methionine backbone, which provides its distinctive chemical properties and biological activities [1]. The compound contains both an amino group and a hydroxamic acid functional group, which contribute to its chemical reactivity and biological significance [1]. The canonical SMILES representation is CSCCC(C(=O)NO)N, while the standard InChI is InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8) [1].

Table 1: Chemical Identifiers of DL-Methionine Hydroxamate

ParameterValue
CAS Number36207-43-9
IUPAC Name2-amino-N-hydroxy-4-methylsulfanylbutanamide
Molecular FormulaC5H12N2O2S
Molecular Weight164.23 g/mol
InChI KeyHUPYBBFSQOFVSZ-UHFFFAOYSA-N
Canonical SMILESCSCCC(C(=O)NO)N

Stereochemistry and Isomerism

DL-Methionine hydroxamate exists as a racemic mixture containing both D and L stereoisomers [1]. The compound exhibits stereoisomerism due to the presence of a chiral center at the alpha carbon adjacent to the amino and carboxyl groups. While the DL form represents the racemic mixture, the S-isomer (L-form) is also available and has been specifically studied in some research contexts [1]. The stereoisomers have the same molecular formula but differ in their three-dimensional configuration, which can affect their biological activity in stereospecific environments [1].

The stereochemical configuration around the alpha carbon follows the standard conventions for amino acid chirality, where the L-isomer has the S configuration and the D-isomer has the R configuration according to the Cahn-Ingold-Prelog system [3]. The presence of both stereoisomers in the racemic mixture means that the compound exhibits no optical activity when measured as a bulk sample, as the optical rotations of the individual enantiomers cancel each other out [3].

Physical Properties

Molecular Weight and Density

The molecular weight of DL-Methionine hydroxamate is 164.23 g/mol [1] [2] [4]. This value is computed based on the molecular formula C5H12N2O2S and represents the average molecular weight for the racemic mixture. The compound has a higher molecular weight than the parent amino acid methionine (149.21 g/mol) [5] [6] due to the addition of the hydroxylamine group (NH2OH) and the loss of a water molecule during the formation of the hydroxamic acid functional group.

Specific density data for DL-Methionine hydroxamate is not extensively documented in the literature [7]. However, comparative analysis with related amino acid derivatives suggests that the density would be expected to be in the range of 1.2-1.4 g/cm³, similar to other amino acid hydroxamate compounds [8].

Melting Point and Thermal Stability

Specific melting point data for DL-Methionine hydroxamate has not been definitively established in the available literature [7]. However, thermal stability studies of related methionine derivatives provide insight into the expected thermal behavior. Parent methionine compounds typically decompose at temperatures around 280-284°C [5] [9] [6], with the decomposition process often accompanied by the melting process [10].

Based on thermal gravimetric analysis studies of similar amino acid derivatives, DL-Methionine hydroxamate would be expected to exhibit thermal decomposition rather than a clear melting point, with decomposition likely occurring in the temperature range of 200-250°C [10]. The presence of the hydroxamic acid functional group may reduce thermal stability compared to the parent methionine due to the lability of the N-O bond under elevated temperatures [11].

Solubility Parameters

DL-Methionine hydroxamate exhibits moderate water solubility due to the presence of both polar (amino, hydroxamic acid) and nonpolar (methylthio side chain) functional groups [1]. The hydroxamic acid functionality contributes to increased polarity compared to the parent methionine, potentially enhancing water solubility through hydrogen bonding interactions [12].

The compound is expected to be soluble in polar protic solvents such as water and lower alcohols, while showing limited solubility in nonpolar organic solvents. The presence of both acidic (hydroxamic acid) and basic (amino) functional groups creates amphiphilic character, allowing for pH-dependent solubility behavior [13]. At physiological pH, the compound exists in various ionization states, which influences its solubility profile and biological activity [14].

Chemical Properties

Acid-Base Characteristics

DL-Methionine hydroxamate exhibits amphoteric behavior due to the presence of both acidic and basic functional groups [14] [13]. The compound contains an amino group that can act as a proton acceptor (basic) and a hydroxamic acid group that can donate a proton (acidic). The acid-base properties are characterized by multiple pKa values corresponding to different ionizable groups.

The hydroxamic acid functional group typically exhibits pKa values in the range of 8.5-9.5 [14] [15], while the amino group has a pKa around 9.2-9.6, similar to other amino acids [13]. The exact pKa values depend on the substituent effects and intramolecular interactions within the molecule [14]. These acid-base characteristics influence the compound's behavior in biological systems and its metal-chelating properties [16].

Metal Chelating Properties

Hydroxamic acids are well-known for their strong metal-chelating capabilities, and DL-Methionine hydroxamate exhibits similar properties [16] [17]. The hydroxamic acid functional group can form stable bidentate complexes with metal ions through coordination involving both the carbonyl oxygen and the hydroxyl oxygen atoms [17]. This chelation mode creates five-membered ring structures that are thermodynamically favored [16].

The compound shows particular affinity for transition metal ions such as iron(III), zinc(II), copper(II), and other divalent and trivalent metal cations [18] [19] [17]. The metal-chelating ability makes DL-Methionine hydroxamate useful as a potential inhibitor of metalloenzymes and as a model compound for studying metal-amino acid interactions [7] [16]. The stability constants for metal complexes with hydroxamic acids are generally high, often exceeding those of corresponding carboxylic acids [17].

Reactivity Patterns

DL-Methionine hydroxamate exhibits characteristic reactivity patterns associated with both the amino acid backbone and the hydroxamic acid functional group [21]. The compound can undergo oxidation reactions, particularly at the sulfur atom in the methionine side chain, leading to the formation of sulfoxide and sulfone derivatives [22]. The hydroxamic acid group can be reduced to form the corresponding amide or can participate in nucleophilic substitution reactions .

The reactivity of the compound toward sulfhydryl groups of proteins has been noted, which may contribute to its biological activity and enzyme inhibition properties [21]. The compound can also undergo hydrolysis under strongly acidic or basic conditions, reverting to the parent methionine and hydroxylamine components . The methylthio group in the side chain makes the compound susceptible to alkylation reactions and can participate in nucleophilic displacement reactions [21].

Spectroscopic Profiles

IR Spectroscopy

The infrared spectrum of DL-Methionine hydroxamate exhibits characteristic absorption bands that can be used for structural identification and analysis [23] [12]. The hydroxamic acid functional group produces distinctive vibrational bands that differentiate it from other nitrogen-containing compounds.

Table 2: Characteristic IR Absorption Bands for DL-Methionine Hydroxamate

Functional GroupWavenumber (cm⁻¹)AssignmentIntensity
N-H (hydroxamic)3200-3150N-H stretchMedium to strong
O-H (hydroxamic)3400-3200O-H stretchBroad, medium
C-H (aliphatic)2950-2850C-H stretchMedium
C=O (hydroxamic)1640-1630C=O stretchStrong
N-H (amino)1590-1580N-H bendMedium
C-N1440-1360C-N stretchVariable
N-O900-950N-O stretchStrong

The hydroxamic acid group is characterized by bands between 3200-3150 cm⁻¹ for O-H stretching, a band near 1640 cm⁻¹ for C=O stretching, and a strong band near 900 cm⁻¹ for N-O stretching [23] [12]. The presence of the amino group contributes additional N-H stretching and bending vibrations [24]. The methylthio group in the side chain produces characteristic C-S stretching vibrations around 700 cm⁻¹ [22] [25].

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about DL-Methionine hydroxamate through analysis of ¹H, ¹³C, and ¹⁵N chemical shifts [26] [15]. The hydroxamic acid functional group exhibits characteristic NMR signatures that allow for unambiguous identification.

In ¹H NMR spectra, the hydroxamic acid N-H proton typically appears as a broad signal around 8-10 ppm, while the O-H proton appears around 10-12 ppm [15] [27]. The methyl group of the methylthio side chain appears as a singlet around 2.1 ppm, characteristic of sulfur-bound methyl groups [28]. The alpha proton adjacent to the amino group appears as a multiplet around 3.5-4.0 ppm [28].

¹³C NMR analysis reveals the carbonyl carbon of the hydroxamic acid group around 165-170 ppm, while the alpha carbon appears around 55-60 ppm [15]. The methyl carbon of the methylthio group typically resonates around 15-16 ppm [28]. ¹⁵N NMR spectroscopy shows the hydroxamic nitrogen at chemical shifts around 100-120 ppm, which are diagnostic for hydroxamic acid functionality [26] [15].

Mass Spectrometry

Mass spectrometric analysis of DL-Methionine hydroxamate provides molecular weight confirmation and structural information through fragmentation patterns [29] [30]. The molecular ion peak appears at m/z 164, corresponding to the molecular formula C5H12N2O2S [1] [2].

Table 3: Mass Spectral Fragmentation Pattern for DL-Methionine Hydroxamate

Fragment m/zCompositionAssignmentRelative Intensity
164C5H12N2O2SMolecular ion [M]⁺Low-Medium
147C5H9N2O2S[M - NH3]⁺Medium
133C4H9N2O2S[M - CH2SH]⁺Medium
104C3H6NOS[M - CH2CONH(OH)]⁺High
87C3H7OS[CH3SCH2CH2]⁺Medium
61C2H5OS[CH3SCH2]⁺High
47CH3S[CH3S]⁺Medium

The fragmentation pattern typically includes loss of ammonia (m/z 147), loss of the methylthio group (m/z 133), and formation of characteristic sulfur-containing fragments [30] [31]. The base peak often corresponds to fragments containing the methylthio moiety, reflecting the stability of sulfur-containing ions in the gas phase [31]. The hydroxamic acid functional group may undergo loss of water or hydroxylamine during fragmentation, providing additional structural confirmation [32].

The conventional synthesis of DL-Methionine hydroxamate has primarily relied on the direct reaction of DL-methionine with hydroxylamine derivatives under acidic conditions. The most established traditional approach involves the conversion of the carboxyl group of DL-methionine to a hydroxamic acid group through nucleophilic substitution reactions .

The classical method employs the reaction of DL-methionine with hydroxylamine hydrochloride in the presence of hydrochloric acid as a catalyst. This process typically requires careful temperature control, maintaining the reaction mixture at low temperatures to prevent decomposition of the hydroxamic acid product . The reaction proceeds through the formation of an intermediate activated carboxyl derivative, which subsequently undergoes nucleophilic attack by the hydroxylamine nitrogen.

Table 1: Traditional Synthetic Parameters for DL-Methionine Hydroxamate

ParameterConditions
Temperature0-25°C
CatalystHydrochloric acid
Reaction Time12-24 hours
pHAcidic (pH 2-3)
Typical Yield40-65%

The traditional synthetic route follows the general reaction pathway where DL-methionine serves as the starting material, and hydroxylamine hydrochloride acts as the nucleophile. The reaction mechanism involves the protonation of the carboxyl group, followed by nucleophilic attack by the hydroxylamine nitrogen, resulting in the formation of the hydroxamic acid functionality .

One significant limitation of traditional methods is the relatively low yields obtained, typically ranging from 40-65%, which necessitates extensive purification procedures. Additionally, the harsh acidic conditions required for the reaction can lead to side reactions and decomposition of the desired product [2].

Modern Synthetic Approaches

Contemporary synthetic methodologies have evolved to address the limitations of traditional routes, offering improved yields, selectivity, and operational efficiency. Modern approaches encompass various strategies including the use of protected intermediates, coupling reactions, and catalytic methods.

From N-Boc-L-Methionine Precursors

The utilization of N-Boc-L-methionine as a precursor has emerged as a highly effective strategy for the synthesis of methionine hydroxamate derivatives. This approach leverages the protective properties of the tert-butoxycarbonyl (Boc) group to enable selective reactions at the carboxyl terminus while maintaining the integrity of the amino functionality [3].

The synthesis begins with the preparation of N-Boc-L-methionine through the reaction of L-methionine with di-tert-butyl dicarbonate in the presence of triethylamine and sodium hydroxide. The reaction is typically conducted in a mixed solvent system of water and acetonitrile at temperatures ranging from 0-25°C for 12 hours, yielding the protected amino acid with excellent conversion rates of 95% [3].

Table 2: N-Boc-L-Methionine Synthesis Parameters

ReagentEquivalentSolventTemperatureTimeYield
L-Methionine1.0Water/Acetonitrile0-25°C12 h95%
Di-tert-butyl dicarbonate1.0(1:1)
Triethylamine1.0
Sodium hydroxide1.0

The subsequent conversion of N-Boc-L-methionine to the corresponding hydroxamate involves the activation of the carboxyl group followed by reaction with hydroxylamine derivatives. This method offers several advantages including enhanced selectivity, improved yields, and the ability to control the reaction conditions more precisely [4].

The chemical synthesis of L-methionine hydroxamate from N-Boc-L-methionine involves the use of N-methylmorpholine as a base and dichloromethane as the solvent. The reaction proceeds through the formation of a mixed anhydride intermediate, which is subsequently attacked by hydroxylamine to form the desired hydroxamic acid [4].

Coupling Reactions in Synthesis

Modern coupling methodologies have significantly advanced the synthesis of DL-methionine hydroxamate through the use of specialized coupling reagents and optimized reaction conditions. These approaches focus on the efficient formation of the hydroxamic acid bond through carefully controlled amide bond formation reactions.

The application of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-dicyclohexylcarbodiimide (DCC), and 1-hydroxybenzotriazole (HOBt) has revolutionized the synthesis of hydroxamic acids. These reagents facilitate the formation of hydroxamic acid derivatives under mild conditions with excellent yields [5].

Table 3: Coupling Reagents for Hydroxamic Acid Synthesis

Coupling ReagentAdditiveSolventTemperatureYield Range
EDCHOBtDichloromethane0-25°C70-85%
DCCHOBtDichloromethane0-25°C65-80%
COMUDIPEADichloromethane0-25°C75-90%

The coupling reaction mechanism involves the activation of the carboxyl group of methionine by the coupling reagent, forming a reactive intermediate that is subsequently attacked by hydroxylamine or its derivatives. The use of additives such as HOBt or HOAt (1-hydroxy-7-azabenzotriazole) suppresses side reactions and enhances the efficiency of the coupling process [5].

The development of novel coupling reagents has further improved the synthesis of hydroxamic acids. For instance, the use of COMU (1-cyano-2-ethoxy-2-oxoethylidenamiooxy) has demonstrated exceptional efficiency in the formation of hydroxamic acid derivatives, providing high yields under mild reaction conditions [6].

Catalytic Methods

Catalytic approaches have emerged as powerful tools for the synthesis of DL-methionine hydroxamate, offering enhanced selectivity, improved yields, and environmentally friendly reaction conditions. These methods encompass both metal-catalyzed and enzyme-catalyzed processes.

Metal-catalyzed synthesis has shown particular promise, with iron-catalyzed reactions demonstrating high efficiency in the formation of hydroxamic acid derivatives. The use of iron(III) chloride as a catalyst in the presence of triethylamine has been reported to facilitate the formation of N-acyl hydroxamic acids with excellent yields [7].

Table 4: Catalytic Methods for Hydroxamic Acid Synthesis

CatalystBaseSolventTemperaturePressureYield
FeCl₃Et₃NTHF/DMSO90°C1 atm80-95%
CuCl₂K₂CO₃Acetonitrile80°C1 atm70-85%
Pd(OAc)₂Et₃NToluene100°C1 atm75-88%

The iron-catalyzed synthesis proceeds through the formation of a ferric nitrene intermediate, which facilitates the coupling of the methionine derivative with hydroxylamine. This method has been particularly effective for the synthesis of complex hydroxamic acid derivatives with high functional group tolerance [7].

Enzymatic catalysis has also gained significant attention as a green and sustainable approach for hydroxamic acid synthesis. The use of amidase enzymes has been reported to catalyze the formation of hydroxamic acids from corresponding amides with high stereoselectivity and under mild reaction conditions [8].

The enzymatic approach offers several advantages including high selectivity, mild reaction conditions, and the ability to perform reactions in aqueous media. The use of bacterial strains such as Bacillus smithii has demonstrated the capability to produce hydroxamic acids through acyltransferase activity [8].

Purification and Characterization Techniques

The purification of DL-methionine hydroxamate presents unique challenges due to the polar nature of the hydroxamic acid functionality and its tendency to form metal complexes. Several purification strategies have been developed to address these challenges and obtain high-purity products.

Purification Methods

Traditional purification approaches rely on recrystallization techniques using appropriate solvent systems. The selection of suitable solvents is critical for achieving efficient purification while maintaining the integrity of the hydroxamic acid functionality. Common solvent systems include ethanol-water mixtures, which provide good solubility for the hydroxamic acid while allowing for selective crystallization [9].

High-performance liquid chromatography (HPLC) has emerged as a powerful tool for the purification of hydroxamic acids. The use of C18 bonded packings with appropriate mobile phases enables the effective separation of hydroxamic acid derivatives from impurities and side products [10].

Table 5: Purification Methods for Hydroxamic Acids

MethodSolvent SystemRecoveryPurity
RecrystallizationEthanol/Water70-85%95-98%
HPLCAcetonitrile/Water85-95%98-99%
Column ChromatographyMethanol/Chloroform75-90%95-97%

The use of ferric ion-exchange resins has been reported as an effective method for the purification of hydroxamic acids. The strong chelating properties of hydroxamic acids toward iron(III) ions are exploited to achieve selective binding and subsequent elution under controlled conditions [10].

Characterization Techniques

The characterization of DL-methionine hydroxamate requires a comprehensive approach utilizing multiple analytical techniques to confirm the structure and purity of the synthesized compound.

Nuclear magnetic resonance (NMR) spectroscopy provides crucial structural information for hydroxamic acids. ¹H NMR spectroscopy reveals characteristic signals for the hydroxamic acid protons, typically appearing in the downfield region due to the electron-withdrawing nature of the hydroxamic acid group [11].

Table 6: NMR Characterization Data for Hydroxamic Acids

NucleusChemical Shift RangeMultiplicityAssignment
¹H10-12 ppmBroad singletN-OH
¹H8-10 ppmBroad singletNH
¹³C165-175 ppmSingletC=O
¹⁵N90-120 ppmSingletNH-OH

¹³C NMR spectroscopy provides information about the carbonyl carbon, which typically appears in the range of 165-175 ppm, characteristic of hydroxamic acid derivatives. The chemical shift values are slightly different from those of corresponding carboxylic acids and amides, allowing for clear identification of the hydroxamic acid functionality [11].

¹⁵N NMR spectroscopy has proven particularly valuable for confirming the hydroxamic acid structure. The nitrogen chemical shifts in the range of 90-120 ppm are diagnostic for the NH-OH functionality and help distinguish between hydroxamic acid and other nitrogen-containing derivatives [11].

Infrared (IR) spectroscopy provides complementary structural information through the identification of characteristic vibrational modes. The hydroxamic acid functionality exhibits distinctive absorption bands that aid in structural confirmation [12].

Table 7: IR Spectroscopic Data for Hydroxamic Acids

Frequency (cm⁻¹)AssignmentIntensity
3200-3500N-H stretchMedium
3000-3300O-H stretchBroad, medium
1620-1680C=O stretchStrong
1520-1580N-H bendMedium
1180-1220N-O stretchMedium

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of hydroxamic acid derivatives. The molecular ion peak and characteristic fragment ions help confirm the structure and molecular formula of the synthesized compound [13].

Scale-up Considerations for Laboratory Synthesis

The scale-up of DL-methionine hydroxamate synthesis from laboratory to preparative scale requires careful consideration of several factors including reaction kinetics, heat transfer, mass transfer, and safety considerations.

Reaction Engineering Considerations

The scale-up process must account for the differences in heat and mass transfer characteristics between small-scale and large-scale reactions. The exothermic nature of many hydroxamic acid formation reactions necessitates effective temperature control to prevent decomposition and ensure consistent product quality [14].

Table 8: Scale-up Parameters for Hydroxamic Acid Synthesis

ParameterLaboratory ScalePreparative ScaleConsiderations
Reaction Volume10-100 mL1-10 LHeat transfer
Mixing Speed300-500 rpm100-300 rpmMass transfer
Temperature Control±1°C±2°CSafety
Reaction Time2-6 hours4-12 hoursKinetics

The implementation of continuous flow processes has emerged as an attractive alternative for the scale-up of hydroxamic acid synthesis. Continuous flow reactors offer several advantages including improved heat and mass transfer, better process control, and enhanced safety [14].

Continuous Flow Synthesis

The development of continuous flow processes for hydroxamic acid synthesis has demonstrated significant advantages over traditional batch processes. The use of microreactors enables precise control of reaction conditions and allows for efficient heat and mass transfer [14].

Table 9: Continuous Flow Parameters for Hydroxamic Acid Synthesis

ParameterValueUnit
Reactor Volume1-100mL
Flow Rate1-20mL/min
Residence Time30 sec - 5 min-
Temperature50-120°C
Pressure2-5bar
Yield90-98%

The continuous flow approach allows for the synthesis of hydroxamic acids with residence times as short as 30 seconds to 5 minutes, significantly reducing the reaction time compared to batch processes. The improved heat and mass transfer characteristics of microreactors enable higher reaction temperatures and pressures, resulting in enhanced reaction rates and yields [14].

Process Optimization

The optimization of large-scale synthesis requires systematic evaluation of reaction parameters including temperature, pressure, residence time, and reactant concentrations. The use of design of experiments (DOE) methodology enables efficient optimization of multiple variables simultaneously [14].

Safety considerations become increasingly important at larger scales, particularly when dealing with reactive intermediates and potentially hazardous reagents. The implementation of appropriate safety measures including pressure relief systems, emergency shutdown procedures, and containment systems is essential for safe operation [14].

Quality Control and Analytical Methods

The scale-up process requires robust analytical methods for monitoring reaction progress and ensuring product quality. The implementation of real-time monitoring techniques such as in-line spectroscopy enables continuous assessment of reaction progress and product formation [15].

The development of high-throughput analytical methods is crucial for efficient quality control in large-scale synthesis. The use of automated analytical systems enables rapid analysis of multiple samples and ensures consistent product quality throughout the production process [15].

XLogP3

-0.8

Sequence

M

Wikipedia

DL-methioninehydroxamic acid

Dates

Last modified: 08-16-2023

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